molecular formula C8H13NO3 B141875 (4S)-4-Isopropyl-3-acetyloxazolidine-5-one CAS No. 125679-71-2

(4S)-4-Isopropyl-3-acetyloxazolidine-5-one

Cat. No. B141875
M. Wt: 171.19 g/mol
InChI Key: QOSOTPZRTCWDOH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-Isopropyl-3-acetyloxazolidine-5-one, commonly known as IAox, is a chemical compound that has been in the spotlight for its potential applications in scientific research. IAox is a chiral molecule that belongs to the family of oxazolidines, which are known for their diverse biological activities. IAox has been shown to exhibit unique properties that make it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of IAox is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological pathways. IAox has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, making it a potential candidate for the development of new antibiotics. IAox has also been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential candidate for the development of new antiviral drugs.

Biochemical And Physiological Effects

IAox has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. IAox has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, IAox has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.

Advantages And Limitations For Lab Experiments

IAox has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. It is also a chiral molecule, which makes it a valuable tool for the preparation of chiral compounds. However, IAox has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Additionally, IAox can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on IAox. One potential direction is the development of new antibiotics based on IAox. IAox has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall biosynthesis, making it a potential candidate for the development of new antibiotics. Another potential direction is the development of new antiviral drugs based on IAox. IAox has been shown to inhibit the activity of enzymes involved in viral replication, making it a potential candidate for the development of new antiviral drugs. Finally, IAox can be used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds. The development of new methods for the use of IAox as a chiral auxiliary could have significant implications for the synthesis of new bioactive molecules.

Synthesis Methods

The synthesis of IAox involves the reaction of isobutyraldehyde and acetone in the presence of a chiral catalyst. The reaction takes place under mild conditions and produces IAox as a single diastereomer with high enantiomeric purity. The synthesis method has been optimized to produce IAox in large quantities, making it readily available for scientific research.

Scientific Research Applications

IAox has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. IAox has been used as a building block for the synthesis of various bioactive molecules, including natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds.

properties

CAS RN

125679-71-2

Product Name

(4S)-4-Isopropyl-3-acetyloxazolidine-5-one

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one

InChI

InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1

InChI Key

QOSOTPZRTCWDOH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)OCN1C(=O)C

SMILES

CC(C)C1C(=O)OCN1C(=O)C

Canonical SMILES

CC(C)C1C(=O)OCN1C(=O)C

synonyms

5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI)

Origin of Product

United States

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